molecular formula C17H17ClN2OS B11558329 N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide

N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide

Cat. No.: B11558329
M. Wt: 332.8 g/mol
InChI Key: UHYLLXVKPFGZOX-VXLYETTFSA-N
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Description

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide is a chemical compound with the molecular formula C24H21ClN4OS It is known for its unique structure, which includes a chlorophenyl group, a methylbenzyl group, and a sulfanylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-[(2-methylbenzyl)sulfanyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-methylbenzyl)sulfanyl]acetohydrazide: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(4-methylbenzyl)sulfanyl]acetohydrazide: Similar structure but with the chlorine atom in the para position.

    N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(4-methylbenzyl)sulfanyl]acetohydrazide: Similar structure but with a different position of the methyl group on the benzyl ring.

These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to variations in their molecular structures .

Properties

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C17H17ClN2OS/c1-13-6-2-3-8-15(13)11-22-12-17(21)20-19-10-14-7-4-5-9-16(14)18/h2-10H,11-12H2,1H3,(H,20,21)/b19-10+

InChI Key

UHYLLXVKPFGZOX-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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